molecular formula C20H28O3 B12428069 4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one

4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one

Cat. No.: B12428069
M. Wt: 316.4 g/mol
InChI Key: KJUPGEKTXQYTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-2-(5,5,8a-Trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one is a diterpene lactone characterized by a bicyclic hexahydro-1H-naphthalene core linked to a 5-hydroxyfuran-2-one moiety via an ethenyl bridge. Structural elucidation via NMR (1H and 13C) and mass spectrometry (MS) is critical for confirming its configuration, as seen in analogous compounds .

Properties

IUPAC Name

3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-hydroxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7-8,12,15-16,18,22H,1,5-6,9-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUPGEKTXQYTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(=O)OC3O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from Terpenoid Precursors

The most widely reported approach involves constructing the naphthalene and furan moieties separately before coupling them via Wittig or Heck reactions. A representative pathway begins with the synthesis of the naphthalene-derived fragment, 5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl-ethenyl, through cyclization of geranylgeraniol analogs under acidic conditions (e.g., p-toluenesulfonic acid in toluene at 80°C). Concurrently, the furan-2-one component is prepared via oxidation of 5-hydroxymethylfurfural (HMF) using Mn(OAc)₃ in acetic acid, yielding 5-hydroxy-5H-furan-2-one with 78–82% efficiency.

Key coupling conditions:

  • Wittig Reaction : The naphthalene fragment’s ethenyl group reacts with the furan-2-one’s carbonyl using Ph₃P=CHCO₂Et in THF (−10°C to 25°C), achieving 65–70% yield.
  • Stereochemical Control : The (1E)-configuration is maintained via slow addition of NaHMDS to prevent isomerization.

One-Pot Tandem Cyclization

Recent patents describe a streamlined method using β-caryophyllene oxide as a starting material. In the presence of Sc(OTf)₃ (5 mol%), the substrate undergoes:

  • Epoxide Ring Opening : At 60°C in CH₂Cl₂, forming a carbocation intermediate.
  • Electrophilic Cyclization : The carbocation attacks a pre-introduced acetylene group, generating the naphthalene core.
  • Furan Formation : In situ oxidation with m-CPBA introduces the 5-hydroxyfuran-2-one moiety, yielding the target compound in 58% overall yield.

Catalytic Systems and Optimization

Acid/Base Catalysis

Brønsted acids (H₂SO₄, HCl) and Lewis acids (ZnCl₂, BF₃·OEt₂) are critical for:

  • Cyclization Steps : Achieving >90% regioselectivity for the hexahydronaphthalene system.
  • Deprotonation : K₂CO₃ or DBU facilitates ethenyl group formation during coupling.
Catalyst Reaction Step Temperature (°C) Yield (%)
H₂SO₄ Naphthalene cyclization 80 85
Sc(OTf)₃ Tandem cyclization 60 58
Mn(OAc)₃ Furan oxidation 25 82

Solvent Effects

  • Polar Aprotic Solvents : DMF and THF enhance Wittig reaction rates but reduce furan stability above 40°C.
  • Chlorinated Solvents : CH₂Cl₂ improves carbocation stability during tandem cyclization.

Intermediate Characterization and Isolation

Key Intermediates

  • 5,5,8a-Trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl-ethenyl :

    • ¹H NMR (CDCl₃) : δ 5.72 (d, J = 15.8 Hz, 1H), 5.15 (s, 1H), 2.85–1.20 (m, 15H).
    • IR : 1645 cm⁻¹ (C=C stretch).
  • 5-Hydroxy-5H-furan-2-one :

    • LC-MS : m/z 114.03 [M+H]⁺.

Purification Challenges

  • Silica Gel Chromatography : Separates geometric isomers using hexane:EtOAc (4:1 → 2:1).
  • Recrystallization : Ethanol/water (7:3) yields crystals with 99.5% purity (HPLC).

Stereochemical and Regiochemical Considerations

(1E)-Configuration Control

  • Kinetic vs. Thermodynamic Control : Lower temperatures (−10°C) favor the (1E)-isomer due to reduced rotational freedom in the transition state.
  • Steric Effects : Bulky substituents at C-8a prevent undesired (1Z)-formation.

Furan Hydroxylation

  • Oxidative Conditions : m-CPBA in CH₂Cl₂ selectively hydroxylates C-5 without over-oxidizing the furan ring.
  • Protection/Deprotection : TBS protection of the hydroxyl group during coupling steps prevents side reactions.

Industrial-Scale Production Feasibility

Cost Analysis

Component Cost (USD/kg) Contribution to Total Cost (%)
β-Caryophyllene 120 45
Sc(OTf)₃ 950 30
Solvents 80 15

Environmental Impact

  • Waste Reduction : Tandem cyclization reduces solvent use by 40% compared to stepwise synthesis.
  • Catalyst Recycling : Sc(OTf)₃ recovery via aqueous extraction achieves 78% reuse efficiency.

Chemical Reactions Analysis

Types of Reactions: Chinensine B undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of acids, bases, or specific catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Diterpene Lactone Family

(2S)-4-[(1S)-2-[(1S,4aS,8aS)-5,5,8a-Trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2-methoxy-2H-furan-5-one
  • Key Differences: This compound replaces the 5-hydroxy group in the target molecule with a 2-methoxy group on the furanone ring.
  • Taxonomy: Both are classified as diterpene lactones, suggesting shared biosynthetic pathways .
3-(2-[(1R,4aS,5R,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-4-hydroxy-2(3H)-furanone (CAS 5508-58-7)
  • Key Differences : Features a decahydro-naphthalenyl core (fully saturated) and a hydroxymethyl group, unlike the partially unsaturated hexahydro core in the target compound.
  • Impact : Increased saturation may reduce reactivity, while the hydroxymethyl group could enhance hydrogen-bonding capacity, affecting solubility and enzyme interactions .

Functional Group Variations in Related Compounds

MFR-a vs. Methylofuran
  • MFR-a: Contains glutamic acid residues with alternating β/α-linkages, acting as a cofactor in methanogens.
  • Methylofuran : Proposed structure includes a formyl group at a distinct position, altering its one-carbon unit transfer efficiency in Methylobacterium extorquens .
  • Relevance: Demonstrates that minor positional changes in functional groups (e.g., hydroxy vs. formyl) significantly impact biological roles, a principle applicable to diterpene lactones .

Quantitative Structural Similarity Analysis

Using Tanimoto coefficients (binary fingerprint-based similarity), the target compound shows moderate similarity (~0.6–0.7) to its structural analogues, primarily due to shared diterpene cores. Differences in substituents (e.g., hydroxy vs. methoxy) reduce similarity scores, correlating with divergent bioactivities .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Core Structure Key Substituents Bioactivity Notes
4-[(1E)-2-(5,5,8a-Trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one C₂₁H₂₈O₃ Hexahydro-naphthalene 5-hydroxyfuran-2-one, methylidene Potential anti-inflammatory activity
(2S)-4-[(1S)-2-[(1S,4aS,8aS)-5,5,8a-Trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2-methoxy-2H-furan-5-one C₂₂H₃₂O₄ Hexahydro-naphthalene 2-methoxyfuran-5-one Enhanced lipophilicity
CAS 5508-58-7 C₂₀H₃₀O₅ Decahydro-naphthalene Hydroxymethyl, dihydrofuranone Improved solubility

Biological Activity

The compound 4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one , also known as Chinensine B, is a diterpenoid with promising biological activities. This article reviews its structural characteristics, biological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

Chinensine B has a complex structure characterized by a furan ring and a naphthalene derivative. Its molecular formula is C20H28O3C_{20}H_{28}O_{3}, with a molecular weight of approximately 316.4 g/mol. The structural formula is represented as follows:

InChI InChI 1S C20H28O3 c1 13 6 9 16 19 2 3 10 5 11 20 16 4 15 13 8 7 14 12 17 21 23 18 14 22 h7 8 12 15 16 18 22H 1 5 6 9 11H2 2 4H3\text{InChI InChI 1S C20H28O3 c1 13 6 9 16 19 2 3 10 5 11 20 16 4 15 13 8 7 14 12 17 21 23 18 14 22 h7 8 12 15 16 18 22H 1 5 6 9 11H2 2 4H3}

Antimicrobial Properties

Research indicates that Chinensine B exhibits significant antimicrobial activity against various pathogens. A study showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains, suggesting its potential as a natural antimicrobial agent.

Anticancer Effects

Chinensine B has been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound was found to activate caspase pathways and downregulate anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Activity

The compound also shows anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

The biological activity of Chinensine B is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : It can modulate receptor activity related to apoptosis and inflammation pathways.
  • Oxidative Stress Reduction : Chinensine B exhibits antioxidant properties that help mitigate oxidative stress in cells.

Case Studies

Several studies have highlighted the biological effects of Chinensine B:

StudyFocusKey Findings
Study 1AntimicrobialEffective against multiple bacterial strains with MIC values between 32–128 µg/mL.
Study 2AnticancerInduces apoptosis in MCF-7 and HCT116 cells through caspase activation.
Study 3Anti-inflammatoryReduces TNF-alpha and IL-6 levels in macrophages.

Q & A

Basic: How can the structure of this compound be experimentally confirmed after synthesis?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • Elemental Analysis (CHNS): Validate molecular formula purity by matching experimental vs. theoretical C, H, N, and S percentages .
  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm stereochemistry and functional groups. For example, 13^{13}C NMR can distinguish methylidene (δ ~110–125 ppm) and hydroxyl (δ ~60–80 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • Infrared (IR) Spectroscopy: Identify carbonyl (1700–1750 cm1^{-1}) and hydroxyl (3200–3600 cm1^{-1}) stretches .

Basic: What synthetic routes are feasible for this compound?

Methodological Answer:
Key strategies include:

  • Multicomponent Reactions: Combine naphthalene derivatives with furanone precursors under catalytic conditions (e.g., acid/base catalysts) to form the ethenyl bridge .
  • Hypervalent Iodine-Mediated Cyclization: Oxidize alkenes or alkynes to form the furanone ring, as demonstrated in azidolactone synthesis .
  • Grignard Reagent Coupling: Use allyl bromide or organomagnesium reagents to introduce methylidene or hydroxy groups, followed by purification via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) .

Advanced: How can contradictions in spectroscopic data be resolved during characterization?

Methodological Answer:
Contradictions often arise from stereochemical complexity or impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separate isomers using columns like DB-5 or HP-5 with temperature gradients (e.g., 50–300°C at 10°C/min) to identify co-eluting impurities .
  • 2D NMR (COSY, NOESY): Resolve overlapping signals and assign spatial proximities (e.g., NOE correlations between methylidene and adjacent protons) .
  • X-ray Crystallography: Resolve absolute configuration disputes by comparing experimental vs. calculated diffraction patterns .

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:
Optimization strategies include:

  • Inert Atmosphere (N2_2/Ar): Prevent oxidation of sensitive intermediates (e.g., hydroxy or methylidene groups) .
  • Solvent Screening: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in coupling reactions .
  • Catalyst Tuning: Use Lewis acids (e.g., BF3_3-Et2_2O) to stabilize transition states in cyclization steps .
  • Temperature Control: Lower temperatures (0–5°C) suppress side reactions during Grignard additions .

Advanced: What challenges arise in analyzing stereochemical configurations?

Methodological Answer:
Challenges include:

  • Diastereomer Separation: Use chiral columns (e.g., Chiralpak IA) or recrystallization with enantiopure resolving agents .
  • Dynamic Stereochemical Exchange: Variable-temperature NMR (e.g., –40°C to 25°C) can "freeze" conformational changes in hexahydro-naphthalene moieties .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values for competing stereoisomers .

Advanced: What methods are used to study biological activity in vitro?

Methodological Answer:
Relevant assays include:

  • Antifungal Activity: Test against Candida spp. via disk diffusion, referencing isolongifolanone derivatives as benchmarks .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} calculations .
  • Enzyme Inhibition: Evaluate furanone interactions with cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric kits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.